1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine
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Overview
Description
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with fluorine and a fluorophenyl group, an azetidine ring, and an oxadiazole moiety, making it a subject of interest for researchers in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of fluorine atoms, and the construction of the azetidine and oxadiazole rings. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This step often involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine core.
Fluorination: Introduction of fluorine atoms can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Azetidine Ring Formation: This step may involve cyclization reactions using azetidine precursors.
Oxadiazole Ring Construction: The oxadiazole ring can be synthesized through cyclization reactions involving appropriate nitrile and hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives .
- tert-butyl 2-((4R,6S)-6-((Z)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .
Uniqueness
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its fluorinated pyrimidine and oxadiazole moieties are particularly noteworthy for their roles in enhancing the compound’s stability and interaction with biological targets.
Properties
IUPAC Name |
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O/c1-12(2)19-25-16(29-26-19)10-27(3)15-8-28(9-15)20-17(22)18(23-11-24-20)13-4-6-14(21)7-5-13/h4-7,11-12,15H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUXHRNDWYJASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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